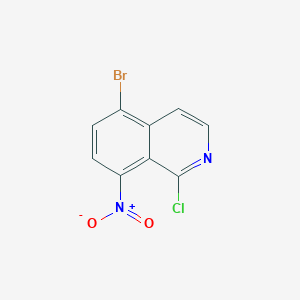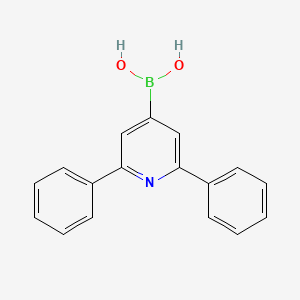
(2,6-Diphenylpyridin-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-Diphenylpyridin-4-yl)boronic acid: is a boronic acid derivative with the chemical formula C17H14BNO2. It features a pyridine ring substituted with two phenyl groups and a boronic acid functional group. Boronic acids are known for their unique reactivity, making this compound interesting for various applications .
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for preparing this compound. One common method involves the reaction of 4-bromopyridine with phenylboronic acid in the presence of a palladium catalyst (such as PdCl2(PhCN)2) and a base (e.g., potassium carbonate). The reaction occurs through Suzuki-Miyaura cross-coupling, resulting in the desired product.
Industrial Production:: Industrial-scale production typically involves optimizing the reaction conditions, scaling up the process, and ensuring high yields. Detailed industrial methods may be proprietary, but they follow similar principles as the laboratory-scale synthesis.
Chemical Reactions Analysis
Reactivity::
(2,6-Diphenylpyridin-4-yl)boronic acid: participates in various chemical reactions:
Suzuki-Miyaura Coupling: As mentioned earlier, it undergoes cross-coupling reactions with aryl or vinyl halides to form biaryl compounds.
Oxidation: Boronic acids can be oxidized to corresponding phenols.
Reduction: Reduction of the boronic acid group can yield the corresponding alcohol.
Substitution: The boron atom can be replaced by other nucleophiles.
- Palladium catalysts (e.g., PdCl2(PhCN)2)
- Base (e.g., potassium carbonate)
- Organic solvents (e.g., DMF, THF)
Major Products:: The major products depend on the specific reaction. In Suzuki-Miyaura coupling, the biaryl product is the primary outcome.
Scientific Research Applications
(2,6-Diphenylpyridin-4-yl)boronic acid: finds applications in:
Organic Synthesis: As a versatile building block for designing new molecules.
Medicinal Chemistry: It can serve as a pharmacophore in drug discovery.
Materials Science: For functional materials and sensors.
Catalysis: As ligands for transition metal catalysis.
Mechanism of Action
The compound’s mechanism of action depends on its specific application. For example:
- In drug design, it may interact with specific protein targets.
- In catalysis, it can coordinate with transition metals to facilitate reactions.
Comparison with Similar Compounds
(2,6-Diphenylpyridin-4-yl)boronic acid: stands out due to its unique combination of boronic acid functionality and the pyridine ring. Similar compounds include other boronic acids and pyridine derivatives, but this specific structure sets it apart.
Remember that this compound’s applications continue to evolve as research progresses.
Properties
Molecular Formula |
C17H14BNO2 |
|---|---|
Molecular Weight |
275.1 g/mol |
IUPAC Name |
(2,6-diphenylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C17H14BNO2/c20-18(21)15-11-16(13-7-3-1-4-8-13)19-17(12-15)14-9-5-2-6-10-14/h1-12,20-21H |
InChI Key |
FCEJIENCEXEAHT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC(=C1)C2=CC=CC=C2)C3=CC=CC=C3)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


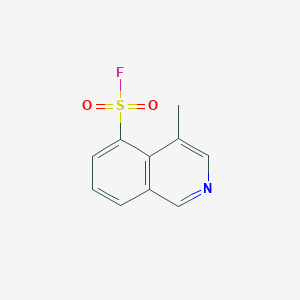
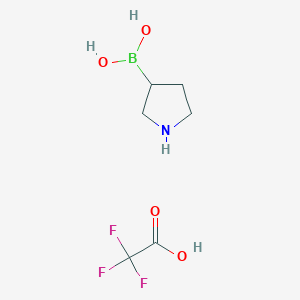
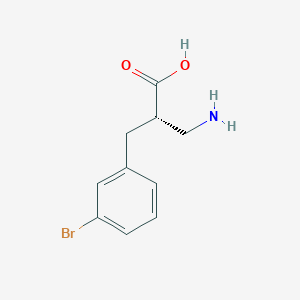



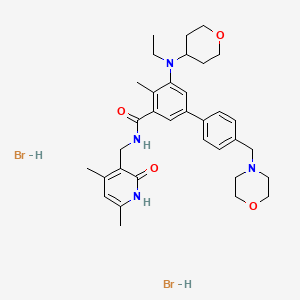

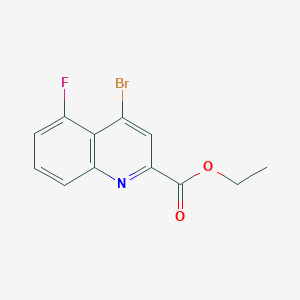
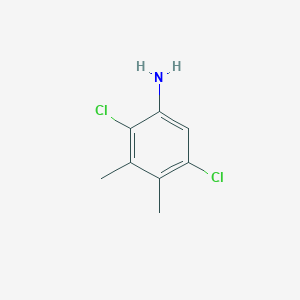
![5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B12963633.png)
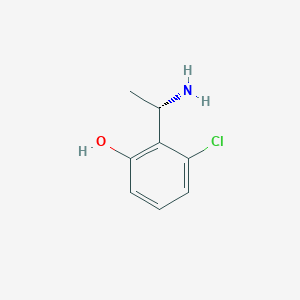
![3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-6-amine hydrochloride](/img/structure/B12963639.png)
